3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane
Overview
Description
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is an organic compound with the molecular formula C18H27BrO2 and a molecular weight of 355.31 g/mol . This compound is characterized by the presence of an oxetane ring, a bromophenyl group, and a hexyloxymethyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane typically involves the reaction of 4-bromophenylhexanol with ethyl oxetane under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen functionalities.
Reduction: Debrominated oxetane compounds.
Substitution: Azide or cyanide substituted oxetane derivatives.
Scientific Research Applications
3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the oxetane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromophenyl functionality but different core structure.
4-Bromophenylhexanol: A precursor in the synthesis of 3-((6-(4-Bromophenyl)hexyloxy)methyl)-3-ethyloxetane.
Uniqueness
This compound is unique due to its combination of an oxetane ring and a bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications .
Properties
Molecular Formula |
C18H27BrO2 |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-[6-(4-bromophenyl)hexoxymethyl]-3-ethyloxetane |
InChI |
InChI=1S/C18H27BrO2/c1-2-18(14-21-15-18)13-20-12-6-4-3-5-7-16-8-10-17(19)11-9-16/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
QFJPFDDEHBKJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COCCCCCCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.